2-chloro-4-methoxy-1H-Benzimidazole
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Overview
Description
2-chloro-4-methoxy-1H-Benzimidazole is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles are key components in many biologically active molecules and have applications in various fields, including medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-Methoxy-1H-Benzimidazole are likely to be various enzymes and proteins within the cell . Benzimidazole derivatives are structural analogs of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems . They compete with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and protein synthesis .
Mode of Action
The compound interacts with its targets primarily through nucleophilic substitution and free radical reactions . The benzimidazole ring system is resonance-stabilized, which allows it to participate in these reactions . The compound can undergo reactions at the benzylic position, which are important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the synthesis of nucleic acids and proteins . By competing with purines, the compound can inhibit these pathways, disrupting the normal functioning of the cell . This can lead to a wide range of downstream effects, including the inhibition of bacterial growth .
Pharmacokinetics
Benzimidazole derivatives are known to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand their impact on its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial nucleic acids and protein synthesis . This can lead to the death of the bacterial cell, making the compound potentially useful as an antibacterial agent . In addition, some benzimidazole derivatives have been found to have anti-inflammatory effects, suggesting that this compound may also have similar properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other halogens can affect the rate of reaction due to differences in electronegativity . Furthermore, the compound’s activity may be affected by the specific conditions within the cell, such as pH and the presence of other molecules
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been shown to interact with various enzymes and proteins . The specific nature of these interactions depends on the functional groups present on the benzimidazole scaffold .
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methoxy-1H-Benzimidazole typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or acid derivative. One common method is the reaction of ortho-phenylenediamine with 4-methoxybenzaldehyde in the presence of a chlorinating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methoxy-1H-Benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-4-methoxy-1H-Benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methoxy-1H-Benzimidazole
- 7-chloro-4-methoxy-1H-benzimidazole
- 2-phenylbenzimidazole
- 2-methylbenzimidazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for forming various derivatives. Compared to other benzimidazole derivatives, it may exhibit different pharmacological activities and binding affinities .
Properties
IUPAC Name |
2-chloro-4-methoxy-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIACANWMZXUKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559296 |
Source
|
Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15965-58-9 |
Source
|
Record name | 2-Chloro-4-methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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